4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
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Coupling with Pyridine Derivative: : The pyridine moiety is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the nitro-substituted oxazole with a pyridine derivative in the presence of a base such as sodium hydride.
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Final Coupling: : The final step involves coupling the intermediate with 4,5-dimethyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
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Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Chlorine or bromine, aluminum chloride (AlCl3)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivative of the original compound
Substitution: Halogenated derivatives
Hydrolysis: Corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry
In chemistry, 4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential to interact with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group and the pyridine ring are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-1,2-oxazole-3-carboxamide: Lacks the nitro and pyridine groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-nitrophenyl)-1,2-oxazole-3-carboxamide: Similar but lacks the pyridine moiety, which may reduce its binding affinity in biological systems.
4,5-dimethyl-N-(pyridin-3-yloxy)phenyl-1,2-oxazole-3-carboxamide: Lacks the nitro group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both the nitro group and the pyridine ring in 4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide makes it unique. These functional groups enhance its chemical reactivity and potential for biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N4O5 |
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Molecular Weight |
354.32 g/mol |
IUPAC Name |
4,5-dimethyl-N-(3-nitro-5-pyridin-3-yloxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N4O5/c1-10-11(2)26-20-16(10)17(22)19-12-6-13(21(23)24)8-15(7-12)25-14-4-3-5-18-9-14/h3-9H,1-2H3,(H,19,22) |
InChI Key |
SHFXGFGUXHQGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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